6-ethyl-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
6-ETHYL-8-(2-HYDROXY-2-PHENYLETHYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, phenyl, and ethyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-8-(2-HYDROXY-2-PHENYLETHYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl and phenyl groups: This can be achieved through Friedel-Crafts alkylation and acylation reactions.
Final cyclization: The final step involves the cyclization of the intermediate compounds to form the imidazopurine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-8-(2-HYDROXY-2-PHENYLETHYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
6-ETHYL-8-(2-HYDROXY-2-PHENYLETHYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ETHYL-8-(2-HYDROXY-2-PHENYLETHYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 6-ETHYL-8-(2-HYDROXY-2-PHENYLETHYL)-1,3-DIMETHYL-7-PHENYL-1H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
- 8-(2-HYDROXY-2-PHENYLETHYL)-1,3-DIMETHYL-7-PHENYL-1H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Uniqueness
6-ETHYL-8-(2-HYDROXY-2-PHENYLETHYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific combination of functional groups and its imidazopurine structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H25N5O3 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
8-ethyl-6-(2-hydroxy-2-phenylethyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H25N5O3/c1-4-18-20(17-13-9-6-10-14-17)29(15-19(31)16-11-7-5-8-12-16)24-26-22-21(30(18)24)23(32)28(3)25(33)27(22)2/h5-14,19,31H,4,15H2,1-3H3 |
InChI Key |
VHCWXFVSNVGSEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC(C4=CC=CC=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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